molecular formula C17H33NO4 B2466847 (2S)-2-(Boc-amino)dodecanoic acid CAS No. 146276-04-2

(2S)-2-(Boc-amino)dodecanoic acid

Cat. No.: B2466847
CAS No.: 146276-04-2
M. Wt: 315.454
InChI Key: SZABHIWVVZRYJI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Boc-amino)dodecanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Boc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like ethanol or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, H-BEA zeolite can be used as a catalyst in a continuous flow reactor to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Boc-amino)dodecanoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Deprotection: TFA, HCl, or other strong acids.

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products:

    Deprotection: Yields the free amino acid.

    Substitution: Produces amides or other substituted derivatives.

    Oxidation and Reduction: Results in oxidized or reduced forms of the compound.

Scientific Research Applications

(2S)-2-(Boc-amino)dodecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(Boc-amino)dodecanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

  • (2S)-2-(Boc-amino)hexanoic acid
  • (2S)-2-(Boc-amino)octanoic acid
  • (2S)-2-(Boc-amino)decanoic acid

Comparison:

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZABHIWVVZRYJI-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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